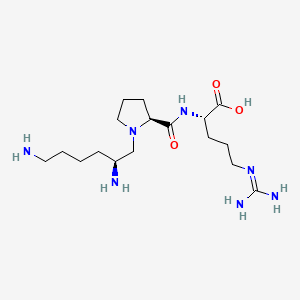![molecular formula C10H9BrN2 B12896701 6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole CAS No. 59506-74-0](/img/structure/B12896701.png)
6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated precursor with an amine in the presence of a cyclizing agent. The reaction conditions often involve heating under reflux in a suitable solvent such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include continuous flow synthesis or the use of automated reactors to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, under conditions such as heating or the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen replacing the bromine.
Substitution: Formation of substituted derivatives where the bromine is replaced by another group.
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but often involve binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine: A potent CDK 4/6 inhibitor.
Pyrrolo[1,2-a]pyrazines: Prepared via transition-metal-free strategies and used in various biological applications.
2,3-dihydro-benzo[b]thiophene 1,1-dioxides: Synthesized through Rh-catalyzed asymmetric hydrogenation and used in medicinal chemistry.
Uniqueness: 6-Bromo-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific bromine substitution, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
59506-74-0 |
|---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-4-9-8(6-7)12-10-2-1-5-13(9)10/h3-4,6H,1-2,5H2 |
InChI Key |
AJHGJPPVGGNSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)





![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)

